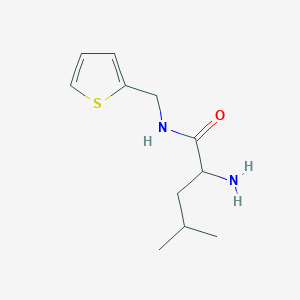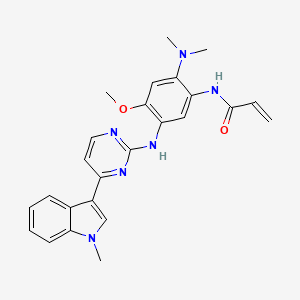
3Z,6Z,9Z-Octadecatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3Z,6Z,9Z-Octadecatriene is an unsaturated hydrocarbon with the chemical formula C18H32. Its systematic name reflects the positions of the three double bonds along the carbon chain. This compound belongs to a class of pheromones produced by certain moths, including the winter moth (Erannis bajaria). These pheromones play a crucial role in attracting conspecific mates during mating season .
Métodos De Preparación
The biosynthesis of 3Z,6Z,9Z-Octadecatriene involves a series of enzymatic reactions within the pheromone gland of female moths
Precursor: The biosynthesis starts with α-linolenic acid (9Z,12Z,15Z-18:acid), which serves as the precursor.
Chain Elongation: Enzymatic reactions elongate the carbon chain, leading to 11Z,14Z,17Z-20:acid.
α-Oxidation: The key step involves α-oxidation, which shortens the chain to yield 10Z,13Z,16Z-19:acid.
Reduction or Decarbonylation: The resulting acid can be further reduced to an aldehyde or decarbonylated to form this compound (3Z,6Z,9Z-18:H).
Análisis De Reacciones Químicas
3Z,6Z,9Z-Octadecatriene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Typically involves oxygen or peroxides.
Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).
Substitution: Halogenation (e.g., bromination) at the double bonds.
Major products formed from these reactions include aldehydes, alcohols, and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study 3Z,6Z,9Z-Octadecatriene as a model compound for understanding biosynthetic pathways and enzymatic reactions.
Biology: Its role as a moth pheromone sheds light on insect communication and behavior.
Medicine: Although not directly used in medicine, insights from its biosynthesis contribute to our understanding of lipid metabolism.
Industry: The synthesis of similar compounds may have applications in fragrance and flavor industries.
Mecanismo De Acción
As a moth pheromone, 3Z,6Z,9Z-Octadecatriene acts by attracting male moths from a distance. The exact molecular targets and pathways involved are still an area of ongoing research.
Comparación Con Compuestos Similares
3Z,6Z,9Z-Nonadecatriene (3Z,6Z,9Z-19H): Another component of the winter moth pheromone blend.
Other Lepidopteran Pheromones: These include various unsaturated hydrocarbons produced by different moth species.
Propiedades
Fórmula molecular |
C18H32 |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
(3Z,6Z,9Z)-octadeca-3,6,9-triene |
InChI |
InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17- |
Clave InChI |
WTEJQXMWOMOBHJ-SVNQLWEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)



![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)
